Nerandomilast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nerandomilast, also known as BI 1015550, is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B). It is being investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This compound represents the first molecule in a new class of PDE4B inhibitors .
准备方法
The synthetic routes and reaction conditions for Nerandomilast are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.
化学反应分析
Nerandomilast undergoes various chemical reactions, including inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha release and phytohemagglutinin-induced interleukin-2 release in human peripheral blood mononuclear cells . The compound’s primary reactions involve its interaction with PDE4B, leading to anti-inflammatory and anti-fibrotic effects .
科学研究应用
Nerandomilast has several scientific research applications, particularly in the fields of respiratory medicine and inflammatory diseases. It is being investigated for its potential to treat idiopathic pulmonary fibrosis and progressive pulmonary fibrosis . Additionally, it has shown promise in preclinical models for its anti-inflammatory and anti-fibrotic effects .
作用机制
Nerandomilast exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound increases intracellular levels of cAMP, leading to reduced inflammation and fibrosis . The molecular targets and pathways involved include the modulation of inflammatory cytokines and signaling pathways associated with fibrosis .
相似化合物的比较
Nerandomilast is part of a new class of selective PDE4B inhibitors. Similar compounds include zatolmilast, orismilast, and PF-07038124, which are also selective PDE4B/D inhibitors . Compared to these compounds, this compound is unique in its preferential inhibition of PDE4B and its specific application in treating pulmonary fibrosis .
属性
CAS 编号 |
1423719-30-5 |
---|---|
分子式 |
C20H25ClN6O2S |
分子量 |
449.0 g/mol |
IUPAC 名称 |
[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol |
InChI |
InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1 |
InChI 键 |
UHYCLWAANUGUMN-SSEXGKCCSA-N |
手性 SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
规范 SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。